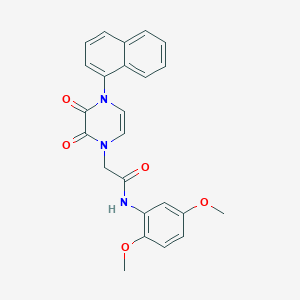

![molecular formula C50H34N2O2 B2376429 2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone CAS No. 1640978-33-1](/img/structure/B2376429.png)

2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

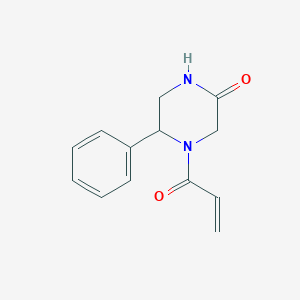

2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone (BDAPA) is a compound with a D-π-A-π-D-type chromophore structure. It has two electron-rich triphenylamine units attached to an electron-deficient anthraquinone center at the 2,6-positions . It has been used as an efficient red TADF emitter .

Synthesis Analysis

BDAPA was synthesized through a Suzuki coupling reaction . A novel anthraquinone-containing poly(triphenylamine) polymer (PBDAPA) was then prepared by simple oxidative polymerization .Molecular Structure Analysis

The molecular structure of BDAPA is characterized by two electron-rich triphenylamine units attached to an electron-deficient anthraquinone center at the 2,6-positions .Chemical Reactions Analysis

As a cathode material, PBDAPA demonstrated two obvious discharge plateaus, corresponding to the double charge-discharge characteristics from p-type triphenylamine and n-type anthraquinone segments in the polymer .Physical And Chemical Properties Analysis

The compound has a molecular weight of 694.8 g/mol . The novel functional polymer PBDAPA presented a unique urchin-like morphology with an improved specific surface area of approximately 129.6 m^2 g^−1 and a small average mesopore diameter of 1.78 nm .Wissenschaftliche Forschungsanwendungen

- Application : 9,10-Anthracenedione derivatives have shown promise as photosensitizers in PDT. Their ability to generate reactive oxygen species upon light exposure makes them valuable candidates for targeted cancer therapy .

- Application : 9,10-Anthracenedione derivatives exhibit excellent charge transport properties and can be used as electron-transport materials in organic electronic devices. Their π-conjugated structure allows efficient charge transfer and emission in OLEDs .

- Application : Some derivatives of 9,10-Anthracenedione have demonstrated antiviral activity against certain viruses. Researchers are exploring their potential as novel antiviral agents .

- Application : 9,10-Anthracenedione derivatives can serve as efficient dye sensitizers in DSSCs. Their absorption properties and electron injection capabilities contribute to improved solar cell performance .

- Application : Modified 9,10-Anthracenedione derivatives have been explored as fluorescent probes for detecting metal ions, pH changes, and other environmental factors. Their sensitivity and selectivity make them valuable in sensor development .

- Application : 9,10-Anthracenedione derivatives can serve as light-harvesting materials due to their absorption properties. Researchers investigate their use in energy conversion and storage systems .

- Application : Some derivatives of 9,10-Anthracenedione exhibit fluorescence properties, making them useful for staining cells, tissues, or organelles in biological imaging studies .

Photodynamic Therapy (PDT)

Organic Electronics and Optoelectronics

Antiviral Agents

Dye Sensitizers for Solar Cells

Chemical Sensors

Materials for Organic Light Harvesting

Biological Staining and Imaging

Photocatalysis

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,6-bis[4-(N-phenylanilino)phenyl]anthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H34N2O2/c53-49-46-32-26-38(36-23-29-44(30-24-36)52(41-17-9-3-10-18-41)42-19-11-4-12-20-42)34-48(46)50(54)45-31-25-37(33-47(45)49)35-21-27-43(28-22-35)51(39-13-5-1-6-14-39)40-15-7-2-8-16-40/h1-34H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOXDINRRDSYIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C(=O)C6=C(C5=O)C=CC(=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H34N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2376348.png)

![6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2376349.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide](/img/structure/B2376357.png)

amino}acetamide](/img/structure/B2376365.png)

amine](/img/structure/B2376366.png)

![methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2376369.png)